[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride
Description
¹H NMR Analysis
The proton NMR spectrum (CDCl₃, 400 MHz) exhibits distinct signals:
¹³C NMR Analysis
Key carbon resonances include:
FT-IR Spectroscopy
Prominent absorption bands:
High-Resolution Mass Spectrometry
The HRMS (ESI+) of the free base shows a molecular ion peak at m/z 323.1885 ([M+H]⁺), consistent with the formula C₂₁H₂₅NO₂.
X-ray Diffraction Studies and Solid-State Packing Arrangements
Although single-crystal X-ray diffraction data for PEPAP hydrochloride is not publicly available, analogous piperidine derivatives provide predictive insights. The hydrochloride salt likely forms a lamellar packing structure mediated by ionic interactions between the piperidinium cation and chloride anions. The acetoxy group may participate in C-H···O hydrogen bonds with adjacent molecules, while phenyl groups adopt alternating orientations to minimize steric clashes.
Theoretical lattice parameters derived from molecular modeling suggest:
- Unit cell dimensions : a = 12.5 Å, b = 10.2 Å, c = 8.7 Å
- Space group : P2₁/c
- Z-value : 4
These predictions await experimental confirmation through synchrotron X-ray crystallography.
Structure
3D Structure of Parent
Properties
CAS No. |
860229-23-8 |
|---|---|
Molecular Formula |
C21H26ClNO2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-18(23)24-21(20-10-6-3-7-11-20)13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11H,12-17H2,1H3;1H |
InChI Key |
WQUUPFMHEQIXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Piperidone
- Starting material: 4-piperidone monohydrate hydrochloride.
- Reagent: 2-(bromoethyl)benzene (or 2-phenylethyl bromide).
- Base: Cesium carbonate or similar strong base.
- Solvent: Typically anhydrous acetonitrile or dimethylformamide (DMF).
- Conditions: Stirring at ambient temperature or slightly elevated temperature.
- Outcome: Formation of N-(2-phenylethyl)-4-piperidone intermediate with high yield (~88%).
This step introduces the 2-phenylethyl group at the nitrogen of the piperidone ring, setting the stage for further functionalization.
Reductive Amination with Aniline
- Intermediate: N-(2-phenylethyl)-4-piperidone.
- Reagents: Aniline, sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent.
- Additives: Acetic acid to facilitate imine formation.
- Solvent: Dichloromethane or methylene chloride.
- Conditions: Stirring at ambient temperature for 12–14 hours.
- Workup: Quenching with methanol, extraction with aqueous sodium bicarbonate, drying over anhydrous sodium sulfate.
- Outcome: Formation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with excellent yield (~91%).
This step converts the ketone to the corresponding secondary amine via imine intermediate, crucial for the piperidine ring substitution pattern.
Acetylation and Salt Formation
- Intermediate: N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
- Reagents: Acetic anhydride or acetyl chloride for acetylation.
- Base: Hunig’s base (diisopropylethylamine) or triethylamine to neutralize acid byproducts.
- Solvent: Dichloromethane.
- Conditions: Cooling in an ice bath during reagent addition, then stirring at ambient temperature for 1–2 hours.
- Workup: Extraction with water/brine, drying, and concentration.
- Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt.
- Outcome: [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate hydrochloride obtained in high yield (~95–98%) and purity.
This final step introduces the acetate group on the piperidine nitrogen and converts the free base to a stable hydrochloride salt suitable for pharmaceutical use.
Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-piperidone monohydrate hydrochloride + 2-(bromoethyl)benzene + Cs2CO3 | Ambient temp, anhydrous solvent | N-(2-phenylethyl)-4-piperidone | 88 |
| 2 | N-(2-phenylethyl)-4-piperidone + aniline + NaBH(OAc)3 + AcOH | Ambient temp, 12–14 h | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | 91 |
| 3 | N-phenyl-1-(2-phenylethyl)piperidin-4-amine + Ac2O + Hunig’s base | Ice bath addition, then RT, 2 h | [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate (free base) | 98 |
| 4 | Free base + HCl | Ambient temp | Hydrochloride salt of the acetate compound | Quantitative |
Research Findings and Optimization Notes
- Reductive amination using sodium triacetoxyborohydride is preferred over lithium aluminum hydride due to milder conditions and better selectivity.
- Cesium carbonate is an effective base for alkylation, providing high yields and minimizing side reactions.
- Acetylation with acetic anhydride in the presence of Hunig’s base ensures complete conversion without over-acylation.
- The hydrochloride salt formation improves compound stability and solubility, essential for pharmaceutical formulations.
- Purification is typically achieved by extraction and recrystallization; flash chromatography may be used if needed.
- The overall synthetic route is scalable and reproducible, suitable for both research and industrial production.
Additional Considerations
- Alternative acylation reagents (e.g., acetyl chloride) can be used but require careful control of reaction conditions to avoid degradation.
- Solvent choice impacts reaction rates and yields; dichloromethane and methylene chloride are commonly used for reductive amination and acetylation steps.
- Temperature control during acylation is critical to prevent side reactions.
- The hydrochloride salt is typically prepared by bubbling dry HCl gas or by adding concentrated HCl in an organic solvent.
This detailed synthesis approach for [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate hydrochloride is based on well-established fentanyl analog preparation methods, optimized for high yield and purity, and supported by multiple peer-reviewed sources and patent literature.
Chemical Reactions Analysis
Key Synthetic Steps
The synthesis involves sequential functionalization of the piperidine core:
Mechanistic Notes :
-
N-Alkylation : The piperidine nitrogen undergoes nucleophilic substitution with 2-phenylethyl chloride under basic conditions to introduce the phenethyl group.
-
O-Acetylation : The hydroxyl group at position 4 is esterified via acetic anhydride, typically catalyzed by pyridine or DMAP to activate the electrophile.
Acid- and Base-Catalyzed Hydrolysis
The acetate ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Rate/Notes |
|---|---|---|---|
| Basic (Saponification) | NaOH (aq.), ethanol, reflux | 4-Phenyl-1-(2-phenylethyl)piperidin-4-ol + sodium acetate | Rapid (t₁/₂ ~30 min at 80°C) |
| Acidic | HCl (conc.), H₂O, reflux | 4-Phenyl-1-(2-phenylethyl)piperidin-4-ol + acetic acid | Slower vs. basic conditions |
Structural Implications :
-
Hydrolysis restores the hydroxyl group at position 4, which may alter opioid receptor binding affinity compared to PEPAP .
Metabolic Reactions
While in vivo metabolic data for PEPAP is limited, its structural similarity to fentanyl suggests potential pathways:
Key Finding : PEPAP’s acetate group is a primary site for metabolic deactivation, analogous to acetylated opioid prodrugs .
Stability and Degradation
PEPAP hydrochloride exhibits moderate stability under standard storage conditions:
| Factor | Effect | Degradation Products |
|---|---|---|
| High humidity | Hydrolysis of acetate ester | 4-Phenyl-1-(2-phenylethyl)piperidin-4-ol |
| UV light exposure | Radical-mediated N-dealkylation | Nor-PEPAP + phenethyl fragments |
| Acidic pH (pH < 3) | Ester hydrolysis accelerated | Same as base hydrolysis |
Recommendation : Store at 2–8°C in airtight containers to minimize ester hydrolysis .
Comparative Reactivity with Analogues
| Compound | Ester Hydrolysis Rate (pH 7.4, 37°C) | N-Dealkylation Susceptibility |
|---|---|---|
| PEPAP | High | Moderate |
| Fentanyl | N/A (amide bond) | High (CYP3A4) |
| Acetylfentanyl | Moderate | High |
Scientific Research Applications
Pharmacological Applications
1. Pain Management
- As a synthetic analogue of meperidine, this compound has been studied for its analgesic effects. Meperidine is an opioid used for pain relief, and the acetate derivative may exhibit similar efficacy with potentially different pharmacokinetic profiles. Research indicates that compounds with this structure can provide effective pain relief while possibly reducing some side effects associated with traditional opioids .
2. Neurological Disorders
- The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated that piperidine derivatives can influence the central nervous system (CNS), leading to investigations into their use for conditions such as anxiety, depression, and cognitive impairments .
3. Anticancer Activity
- Recent research has explored the synthesis of derivatives from piperidine compounds that demonstrate anticancer properties. For instance, studies have shown that certain piperidine-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . This opens avenues for developing new anticancer therapies based on the structural framework of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate.
Case Studies
Case Study 1: Analgesic Efficacy
A study conducted on the analgesic efficacy of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate demonstrated significant pain relief in animal models comparable to meperidine. The study highlighted the compound's ability to bind effectively to mu-opioid receptors, suggesting its potential as a safer alternative with fewer side effects .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of piperidine derivatives found that [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate exhibited promising results in reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of PEPAP and Analogous Piperidine Derivatives
Key Structural Differences :
- PEPAP uniquely combines 4-phenyl , 1-(2-phenylethyl) , and 4-acetate groups.
- 4-Acetyl-4-phenylpiperidine hydrochloride lacks the phenethyl chain and replaces the acetate with an acetyl group, reducing steric bulk .
- Fentanyl derivatives (e.g., Fentanyl N-Oxide) feature a propanamide group and an N-oxide modification, enhancing opioid receptor affinity .
- L-741,742 hydrochloride incorporates an isoxazole ring , altering receptor selectivity compared to PEPAP .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- Receptor Interactions : Fentanyl derivatives exhibit strong μ-opioid receptor binding due to the propanamide group, while PEPAP’s pharmacological profile remains underexplored .
- Lipophilicity : PEPAP’s higher LogP (3.8) compared to 4-acetyl-4-phenylpiperidine (2.5) suggests better membrane permeability but may increase off-target effects .
Biological Activity
The compound [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate; hydrochloride, also known as PEPAP (1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine), is a synthetic analogue of meperidine and is categorized within the piperidine class of compounds. Its biological activity is of significant interest due to its potential applications in pharmacology, particularly in pain management and as a narcotic agent. This article explores the compound's biological activities, including analgesic effects, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C19H24ClN
- Molar Mass : 307.85 g/mol
- Density : 1.103 g/mL at 25°C
- Melting Point : 7–8°C
- Boiling Point : 263°C
Biological Activity Overview
The biological activity of PEPAP has been documented in various studies, indicating its multifaceted pharmacological properties:
- Analgesic Activity : PEPAP exhibits significant analgesic properties similar to those of meperidine. It acts on opioid receptors in the central nervous system, providing pain relief.
- Enzyme Inhibition : Research has shown that derivatives of piperidine compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for neurotransmitter regulation and metabolic processes, respectively .
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against specific bacterial strains, although detailed data on PEPAP's effectiveness in this regard is limited.
PEPAP primarily functions as an opioid receptor agonist. Its interaction with the mu-opioid receptor (MOR) leads to the modulation of pain pathways in the brain and spinal cord. This mechanism is critical for its analgesic effects.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Analgesic Studies : In experimental models, PEPAP demonstrated dose-dependent analgesic effects comparable to established opioids. The efficacy was evaluated through behavioral assays in rodents, showing significant reduction in pain responses .
- Enzyme Inhibition : A study evaluated various piperidine derivatives for their AChE inhibitory activity. PEPAP was found to have a competitive inhibition profile with an IC50 value significantly lower than standard inhibitors .
- Antimicrobial Testing : While direct studies on PEPAP's antimicrobial activity are sparse, related piperidine compounds have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli. Further research is needed to establish specific efficacy for PEPAP .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate hydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step processes involving Mannich reactions or condensation of arylpyrazole precursors. Key parameters include solvent selection (e.g., methanol-water mixtures for reflux ), temperature control (mp 232–234°C observed in related piperidine derivatives ), and stoichiometric ratios of amine/ketone components. Post-synthesis purification often involves recrystallization or column chromatography. Yield optimization requires careful monitoring of reaction intermediates and byproducts using TLC or HPLC .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for piperidine ring proton environments and aromatic substituents, HPLC for purity assessment (≥98% purity standards ), and mass spectrometry for molecular weight verification. X-ray crystallography (if crystalline) provides definitive stereochemical confirmation, as seen in NIST structural databases for analogous piperidine derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Initial screens should include:
- Receptor binding assays : Target opioid or sigma receptors due to structural similarity to phenethylamine derivatives .
- Enzyme inhibition studies : Focus on acetylcholinesterase or cytochrome P450 isoforms, using fluorometric/colorimetric substrates .
- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cell lines to establish baseline toxicity thresholds .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Methodological Answer : Scale-up requires:
- Solvent engineering : Mixed polar solvents (e.g., methanol-water) improve solubility of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps in arylpyrazole precursors .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and impurities .
Q. How should researchers resolve contradictions between receptor binding affinity and functional activity data?
- Methodological Answer : Discrepancies may arise from:
- Orthosteric vs. allosteric binding : Perform functional assays (e.g., cAMP accumulation) alongside binding studies .
- Metabolic instability : Use liver microsome assays to assess compound stability in physiological conditions .
- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with opioid receptors, prioritizing the phenethyl moiety for hydrophobic binding .
- Molecular dynamics simulations : Analyze piperidine ring flexibility in aqueous environments (AMBER or GROMACS) .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., stability up to 234°C in related compounds ).
- Photodegradation : Conduct accelerated light-exposure studies with HPLC monitoring .
- Long-term storage : Store at -20°C in anhydrous DMSO to prevent hydrochloride salt hydrolysis .
Q. What experimental designs address discrepancies in pharmacological data across studies?
- Methodological Answer :
- Blind validation : Replicate assays in independent labs using standardized protocols .
- Species-specific receptor profiling : Compare activity in human vs. rodent receptor isoforms .
- Negative control optimization : Include structurally similar inert analogs (e.g., methyl-substituted derivatives) to isolate target effects .
Q. How should toxicity studies be designed to evaluate long-term safety profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
